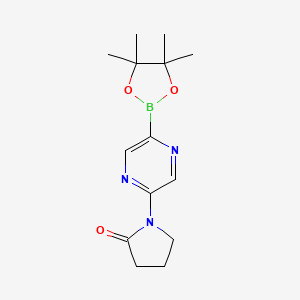

5-(Pyrrolidinon-1-yl)pyrazine-2-boronic acid pinacol ester

Description

Properties

IUPAC Name |

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BN3O3/c1-13(2)14(3,4)21-15(20-13)10-8-17-11(9-16-10)18-7-5-6-12(18)19/h8-9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTPREVGGZRDSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901136085 | |

| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrazinyl]-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901136085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186041-97-3 | |

| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrazinyl]-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186041-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrazinyl]-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901136085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidinon-1-yl)pyrazine-2-boronic acid pinacol ester typically involves the reaction of 5-(Pyrrolidinon-1-yl)pyrazine-2-boronic acid with pinacol in the presence of a suitable solvent, such as toluene. The reaction is often carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidinon-1-yl)pyrazine-2-boronic acid pinacol ester primarily undergoes Suzuki–Miyaura coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions:

One of the primary applications of boronic acids, including 5-(Pyrrolidinon-1-yl)pyrazine-2-boronic acid pinacol ester, is in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it a vital tool for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Example Case Study:

In a study focusing on the synthesis of biologically active compounds, researchers utilized this compound in a Suzuki reaction to create substituted pyrazines. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the effectiveness of this boronic acid derivative in organic synthesis.

Medicinal Chemistry

Drug Development:

The incorporation of boronic acids into drug molecules has been shown to enhance their biological activity. Specifically, this compound can be utilized as a building block in the development of novel therapeutic agents targeting various diseases, including cancer and infectious diseases.

Case Study:

A research team investigated the potential of this compound in developing inhibitors for specific enzymes associated with cancer progression. Through structure-activity relationship (SAR) studies, they identified that modifications on the pyrazine ring could significantly increase potency against target enzymes, showcasing its utility in drug design.

Material Science

Polymer Chemistry:

Boronic acids are also employed in polymer chemistry for the synthesis of boronate esters, which can be used to create dynamic covalent networks. These materials exhibit unique properties such as self-healing and stimuli-responsiveness.

Application Example:

In material science research, this compound was integrated into polymer matrices to enhance mechanical properties and thermal stability. The resulting materials demonstrated improved performance characteristics suitable for applications in coatings and adhesives.

Analytical Chemistry

Sensors Development:

Boronic acids have been explored for their ability to form reversible complexes with diols, making them useful in the development of chemical sensors. This compound can be functionalized onto sensor platforms for detecting sugars and other biomolecules.

Research Findings:

Studies have shown that sensors utilizing this compound exhibit high sensitivity and selectivity for glucose detection, which is crucial for diabetes monitoring technologies. The reversible binding mechanism allows for real-time monitoring capabilities.

Mechanism of Action

The mechanism of action for 5-(Pyrrolidinon-1-yl)pyrazine-2-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional distinctions between the target compound and its analogs:

*Estimated based on analogous structures.

Key Observations:

- Heterocycle Core : Pyrazine (two nitrogen atoms at 1,4-positions) offers distinct electronic effects compared to pyridine (one nitrogen) or benzimidazolone (fused bicyclic system). Pyrazine’s electron-deficient nature enhances reactivity in cross-couplings .

- In contrast, piperidine and piperazine substituents (e.g., in ) impart basicity, which can influence solubility and biological activity.

- Unsubstituted Analogs : Pyrazine-2-boronic acid pinacol ester lacks steric hindrance, making it highly reactive but less tailored for specific applications like targeted inhibition.

Solubility and Stability

- Solubility: Pinacol esters generally exhibit superior solubility in chloroform, ketones, and ethers compared to free boronic acids . The pyrrolidinone group further enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to lipophilic analogs like piperidine derivatives .

- Stability: Pinacol esters are hydrolytically stable under basic conditions but can be deprotected oxidatively (e.g., using NaIO₄ ). Pyrrolidinone’s stability under acidic/basic conditions depends on the lactam’s ring strain.

Biological Activity

Overview

5-(Pyrrolidinon-1-yl)pyrazine-2-boronic acid pinacol ester is an organoboron compound recognized for its significant role in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound has garnered attention not only for its chemical properties but also for its biological activities, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : C14H22BN3O4

- Molecular Weight : 307.15318 g/mol

- CAS Number : 1186041-97-3

The biological activity of this compound is largely attributed to its ability to form carbon-carbon bonds through Suzuki–Miyaura coupling. The mechanism involves:

- Oxidative Addition : The palladium catalyst reacts with an aryl or vinyl halide.

- Transmetalation : The boronic ester transfers its organic group to the palladium complex.

- Reductive Elimination : This step regenerates the palladium catalyst and forms the desired product.

Biological Applications

The compound has been explored for various biological applications, including:

- Anticancer Activity : Research indicates potential cytotoxic effects against various cancer cell lines, possibly through the synthesis of bioactive compounds that inhibit tumor growth.

- Antibacterial Properties : Similar compounds have shown effectiveness against resistant bacterial strains, suggesting that this compound may also possess antimicrobial activity.

Research Findings and Case Studies

Recent studies have highlighted the biological implications of boronic acid derivatives, including this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study demonstrated that derivatives of boronic acids, including those similar to this compound, exhibited significant inhibition of cancer cell proliferation. The study utilized various assays to evaluate the cytotoxic effects on different cancer cell lines, revealing promising results that warrant further investigation into their mechanisms and therapeutic potential.

Comparison with Related Compounds

This compound can be compared with other boronic acid derivatives in terms of biological activity and synthetic utility:

| Compound Name | Biological Activity | Synthetic Utility |

|---|---|---|

| Phenylboronic acid pinacol ester | Moderate antibacterial | Widely used in synthesis |

| 2-Pyrrolidin-1-ylpyridine-5-boronic acid | Anticancer properties | Effective in drug development |

| 5-(N-Methylpiperazin-1-YL)pyrazine-2-boronic acid pinacol ester | Limited data available | Useful for research purposes |

Q & A

Q. What are the optimized synthetic routes for preparing 5-(Pyrrolidinon-1-yl)pyrazine-2-boronic acid pinacol ester?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. Key steps include:

-

Catalyst Selection : Pd(dppf)Cl₂ is widely used due to its efficiency in coupling boronic esters with aryl/heteroaryl halides .

-

Reaction Conditions :

Solvent System Base Temperature Yield Reference THF/Water K₃PO₄ 75°C 94% Dioxane/Water Cs₂CO₃ 110°C (microwave) 69% -

Workflow : Purification via column chromatography and characterization by ¹H/¹³C NMR and HPLC-MS.

Q. How should this compound be stored to ensure stability?

Methodological Answer: Boronic acid pinacol esters are moisture-sensitive. Best practices include:

- Storage : Sealed under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis .

- Handling : Use anhydrous solvents (e.g., THF, DMF) and glovebox conditions for air-sensitive steps .

Advanced Research Questions

Q. How do steric and electronic effects of the pyrrolidinone-pyrazine moiety influence cross-coupling efficiency?

Methodological Answer:

- Steric Hindrance : The pyrrolidinone group may reduce coupling yields with bulky substrates. Mitigation strategies:

- Electronic Effects : The pyrazine ring’s electron-deficient nature enhances oxidative addition with Pd catalysts. However, competitive coordination of the pyrrolidinone nitrogen with Pd can slow transmetallation. Pre-complexation studies using ¹¹B NMR are recommended to assess boronate activation .

Q. What are the common pitfalls in characterizing this compound, and how can they be resolved?

Methodological Answer:

- Boronate Hydrolysis : Detectable via ¹¹B NMR (shift from ~30 ppm for boronic esters to ~18 ppm for boronic acids). Use deuterated solvents stored over molecular sieves to minimize moisture .

- Impurity Profiling : Low yields (<70%) often result from incomplete coupling. Employ LC-MS with ion-trap detection to identify unreacted intermediates (e.g., residual halide precursors) .

Q. How can conflicting data on reaction yields be reconciled in cross-coupling studies?

Methodological Answer: Discrepancies arise from:

- Catalyst Loading : Higher Pd(dppf)Cl₂ (10 mol%) improves yields in microwave-assisted reactions but increases Pd contamination .

- Base Selection : Cs₂CO₃ outperforms K₃PO₄ in polar aprotic solvents (e.g., DMF) for electron-poor substrates. Validate via controlled experiments with standardized substrate ratios .

Key Takeaways for Experimental Design

- Catalyst-Ligand Systems : Prioritize Pd(dppf)Cl₂ for pyrazine derivatives but screen ligands (e.g., SPhos, XPhos) for steric challenges.

- Solvent Polarity : Polar aprotic solvents (DMF, NMP) enhance solubility of electron-deficient substrates but require rigorous drying .

- Quality Control : Regular NMR and LC-MS monitoring is critical to detect hydrolysis or side reactions early .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.